N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 3-cyano-4,5-dimethylthiophen-2-yl moiety and a methylsulfonyl group. The thiophene ring with cyano and dimethyl substituents distinguishes it from analogs in the literature, which commonly utilize benzo[d]thiazol-2-yl phenyl groups .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-10(2)21-14(12(9)8-15)16-13(18)11-4-6-17(7-5-11)22(3,19)20/h11H,4-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBSZECUVHZCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano and methyl groups are introduced through electrophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate amine and carbonyl compounds.
Coupling Reaction: The thiophene and piperidine rings are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure optimal reaction rates.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core piperidine-carboxamide scaffold with sulfonamide derivatives reported in multitarget inhibitor studies. Below is a detailed comparison based on structural features, synthetic yields, and spectral data from analogous compounds.
Structural Variations and Substituent Effects
- Aryl/Thiophene Substituents: The target compound’s 3-cyano-4,5-dimethylthiophen-2-yl group contrasts with the benzo[d]thiazol-2-yl phenyl groups in analogs (e.g., compounds 4–20 to 4–26 in ). Thiophene-based substituents may enhance metabolic stability compared to bulkier aromatic systems . Halogenated aryl groups (e.g., 2,4-dichlorophenyl in 4–20) are common in sulfonamide derivatives for improved lipophilicity and target binding .
- Sulfonyl Substituents: The methylsulfonyl group in the target compound is simpler than the halogenated or methoxylated sulfonyl groups in analogs (e.g., 2,4-dichlorophenylsulfonyl in 4–20 or 2,4-dimethoxyphenylsulfonyl in 4–23).
Spectroscopic Characterization
- NMR and HRMS :
- Piperidine protons: δ ~2.5–3.5 ppm (¹H NMR).
- Sulfonyl and carbonyl carbons: δ ~40–50 ppm (¹³C NMR) .
Data Tables for Key Analogs
Implications for Research and Development
- Biological Activity : Analogs with halogenated sulfonyl groups (e.g., 4–20, 4–24) showed enhanced binding to pain-related targets , while methylsulfonyl derivatives may prioritize solubility for CNS penetration.
- Optimization Potential: Introducing electron-donating groups (e.g., methyl in 4–22) could improve synthetic efficiency for the target compound.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 280.35 g/mol. Its structure includes a piperidine ring substituted with a methylsulfonyl group and a cyano group attached to a thiophene ring, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring : Utilizing starting materials such as 3-cyano-4,5-dimethylthiophene.
- Amidation : Reacting the thiophene derivative with piperidine derivatives in the presence of coupling agents.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For instance, related compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase activation : Inducing caspase-3 and -7 activation leading to programmed cell death.
- Cell cycle arrest : Causing G2/M phase arrest in cancer cells.
A study demonstrated that derivatives of piperidine exhibited selective toxicity against malignant cells while sparing non-malignant cells, highlighting their potential as targeted anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiophene and piperidine structures have shown significant inhibition against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Study 1: Anticancer Efficacy
In a recent investigation, this compound was tested against human colon carcinoma (HCT116) cells. The results indicated:
| Treatment Concentration | % Cell Viability | Mechanism of Action |
|---|---|---|
| 0.5 µM | 45% | Caspase activation |
| 1 µM | 30% | G2/M phase arrest |
This study concluded that the compound exhibits potent cytotoxic effects on cancer cells through apoptosis induction and cell cycle modulation.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against common pathogens such as E. coli and S. aureus. The findings were summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
These results suggest that the compound has significant potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
